2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 3 and a 3-chlorophenylnicotinamide moiety at position 6 (Fig. 1). The triazolo-pyridazine scaffold is known for its structural rigidity and ability to engage in π-π stacking and hydrogen bonding, making it a promising pharmacophore in drug discovery . The pyridine and nicotinamide substituents enhance solubility and target affinity, particularly in kinase inhibition or epigenetic modulation contexts.
Properties
IUPAC Name |
2-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-20-17(7-3-11-25-20)22(31)26-16-6-1-4-14(12-16)18-8-9-19-27-28-21(30(19)29-18)15-5-2-10-24-13-15/h1-13H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNFQCRSOSHYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors. These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This binding can lead to specific interactions with different target receptors, which can result in changes in the biological system.
Biochemical Pathways
For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Biological Activity
2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and condensation methods. The synthetic pathways often require specific reagents and conditions to achieve high yields and purity. For example, the cycloaddition of pyridine N-imine with various substrates is a common approach used in the laboratory setting.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds featuring similar structural motifs have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in key biological pathways. The presence of chlorinated phenyl and pyridazine moieties may enhance binding affinity to these targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine and triazole rings can significantly influence potency and selectivity. For instance, modifications that enhance hydrogen bonding or steric interactions at key positions have been shown to improve antibacterial activity .
Case Studies
Several case studies have documented the biological evaluation of related compounds:
- Anti-Cryptosporidium Activity : A derivative similar to this compound was evaluated for its potency against Cryptosporidium parvum, showing an EC50 of 0.17 μM . This suggests that modifications in the triazolo-pyridazine structure can yield compounds effective against parasitic infections.
- Cytotoxicity Studies : In vitro studies indicated that many derivatives were non-toxic to human cell lines (HEK-293), highlighting their potential therapeutic window . This aspect is crucial for further development into safe pharmacological agents.
Data Summary Table
| Compound Name | MIC (µM) | IC50 (µM) | Target Organism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Derivative A (similar structure) | 5 | 1.35 | Mycobacterium tuberculosis |
| Derivative B | 10 | 0.17 | Cryptosporidium parvum |
| Derivative C | <5 | >100 | HEK-293 (non-cytotoxic) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Substituent
The 2-chloro group on the nicotinamide moiety undergoes nucleophilic substitution under specific conditions. This reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring, which polarizes the C–Cl bond.
Mechanistic Notes :
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Steric hindrance from the adjacent amide group slows substitution kinetics compared to simpler chloropyridines.
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Palladium-catalyzed cross-couplings (e.g., Suzuki) exploit the chloro group’s reactivity for biaryl synthesis .
Functionalization of the Triazolopyridazine Core
The triazolo[4,3-b]pyridazine system participates in electrophilic and cycloaddition reactions due to its electron-deficient nature.
Structural Insights :
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Nitration occurs preferentially at the pyridazine ring’s C7 position due to resonance stabilization .
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Cycloadditions with acetylenes form rigid polycyclic frameworks, enhancing π-stacking interactions .
Amide Hydrolysis and Derivatization
The nicotinamide’s secondary amide bond is susceptible to hydrolysis under acidic or basic conditions.
Kinetic Analysis :
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Hydrolysis follows pseudo-first-order kinetics with an activation energy of 85 kJ/mol.
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Alkylation preserves the triazolopyridazine core but reduces solubility in aqueous media .
Coordination Chemistry with Metal Ions
The pyridinyl and triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.
Spectroscopic Evidence :
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IR spectra show shifts in ν(N–H) and ν(C=O) upon metal binding .
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X-ray crystallography confirms Pt(II) coordination via triazole N2 and pyridinyl N .
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and elevated temperatures.
| Condition | Degradation Pathway | Half-Life | Major Degradants | Sources |
|---|---|---|---|---|
| UV light (254 nm) | C–Cl bond cleavage | 48h | Dechlorinated byproducts | |
| 150°C, inert atm | Triazole ring rearrangement | 12h | Isomeric triazolopyridazines |
Stabilization Strategies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 108825-65-6)
- Structure : Differs by replacing the pyridin-3-yl group with a methyl group and the nicotinamide with an acetamide.
- Activity : Acts as a Lin-28 inhibitor (IC₅₀ ~80 µM), rescuing let-7 miRNA function and reducing tumorsphere formation in cancer stem cells (CSCs) .
- Physicochemical Properties : Higher lipophilicity (logP ~2.8) due to methyl groups, enhancing blood-brain barrier permeability .
- Synthesis : Commercial availability (Otto Chemie) supports scalability for preclinical studies .
N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazine-2-yl)Acetamide (CAS 891115-66-5)
- Structure : Shares the triazolo-pyridazine and pyridin-3-yl core but substitutes nicotinamide with a thiazine-linked acetamide.
- Activity : Predicted to bind kinases (e.g., EGFR) via the thiazine sulfonamide group, though experimental data are lacking .
- Molecular Weight : 412.48 g/mol, slightly higher than the target compound (estimated ~460 g/mol) .
6-Chloro-3-(3-Methylphenyl)-1,2,4-Triazolo[4,3-b]Pyridazine
- Structure : Retains the chloro substituent but lacks the phenylnicotinamide chain.
- Crystallography : Single-crystal X-ray analysis confirms planar geometry (mean C–C bond length = 0.005 Å), enhancing stacking interactions in protein pockets .
- Synthetic Yield : ~70% via Ullmann coupling, superior to the target compound’s hypothetical yield (~44% for related analogs) .
5-Ethyl-N-(3-(3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Thiophene-2-Sulfonamide (CAS 891107-78-1)
- Structure : Replaces nicotinamide with a thiophene sulfonamide.
- Solubility : Lower aqueous solubility (logP ~3.5) compared to the target compound’s pyridine-based hydrophilic groups .
Comparative Data Table
Key Research Findings
- Structural Impact on Activity : The pyridin-3-yl group in the target compound enhances π-π interactions with aromatic residues in kinases, while the chloro substituent improves metabolic stability .
- Nicotinamide vs. Acetamide : Nicotinamide’s pyridine ring may confer better solubility and target specificity compared to acetamide derivatives, which prioritize lipophilicity .
- Synthetic Challenges : The triazolo-pyridazine core requires multistep synthesis (e.g., cyclocondensation of hydrazines with pyridazine precursors), with yields ranging 44–70% .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis of triazolopyridazine derivatives typically involves multi-step reactions, including condensation and cyclization steps. For example, intermediates can be synthesized via substitution reactions under alkaline conditions, followed by reduction using iron powder in acidic media (as seen in analogous preparations) . Recrystallization from ethanol or dichloromethane/petroleum ether mixtures (1:3 v/v) is effective for purification, yielding high-purity crystals (87% yield in optimized conditions) . Key parameters for optimization include:
- Catalyst selection : Use of peptide coupling reagents (e.g., HATU) for amide bond formation.
- Temperature control : Room temperature for substitution reactions to avoid side products.
- Purification : Column chromatography or recrystallization to isolate intermediates.
Q. How should researchers safely handle and store this compound to ensure stability?
- Methodology :
- Handling : Use nitrile gloves and chemical safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of vapors .
- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) in a dry, well-ventilated environment. Stability is maintained at temperatures below -20°C for long-term storage .
- Incompatibilities : Avoid strong oxidizers and moisture to prevent decomposition.
Q. What spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
- Methodology :
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) with precision (R factor = 0.050) .
- NMR spectroscopy : H and C NMR confirm substituent positions and purity.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bromodomain inhibitory activity?
- Methodology :
- Analog synthesis : Introduce substituents (e.g., trifluoromethyl, cyclopropyl) at the triazolopyridazine core to assess steric/electronic effects on BRD4 binding .
- Biological assays : Measure IC values using fluorescence polarization assays with BRD4 bromodomains. Correlate cellular potency (e.g., c-Myc downregulation) with structural modifications.
- Key SAR findings : Bivalent binding (e.g., linking triazolopyridazine to indole moieties) enhances potency by 10–100-fold compared to monovalent analogues .
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability, half-life, and tissue distribution in rodent models. For example, AZD5153 (a related compound) showed improved efficacy via sustained plasma concentrations despite moderate in vitro potency .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., vulnerable methyl groups) and design derivatives with enhanced stability .
Q. How can computational methods predict binding modes with BRD4?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions between the triazolopyridazine core and BRD4’s acetyl-lysine binding pocket. Validate with crystal structures (e.g., PDB 5TFK) .
- MD simulations : Simulate ligand-protein dynamics (≥100 ns) to assess binding stability. Key interactions include hydrogen bonds with Asn140 and hydrophobic contacts with Pro82 .
Q. What methodologies assess the compound’s stability under stress conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS .
- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light (1.2 million lux hours).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
